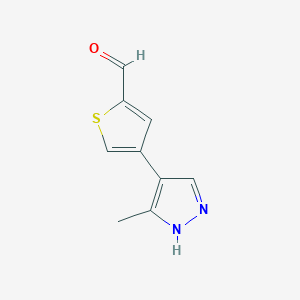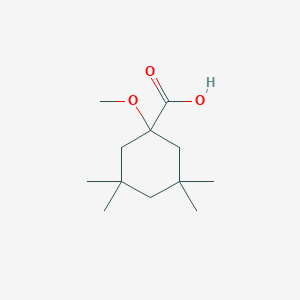![molecular formula C14H21ClO B13173916 ({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13173916.png)
({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene is an organic compound with the molecular formula C₁₃H₁₉ClO and a molecular weight of 226.74 g/mol . This compound is characterized by the presence of a benzene ring substituted with a chloromethyl group and a 4-methylpentyl group linked through an oxygen atom. It is primarily used in laboratory settings for various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 2-(chloromethyl)-4-methylpentanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage . The general reaction scheme is as follows:
Reactants: Benzyl alcohol and 2-(chloromethyl)-4-methylpentanol.
Catalyst: Sodium hydroxide.
Conditions: Reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or amines in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Scientific Research Applications
({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the 4-methylpentyl group.
Benzyl Alcohol: Contains a hydroxyl group instead of the chloromethyl group.
4-Methylpentanol: Lacks the benzene ring structure.
Uniqueness
({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene is unique due to its combination of a benzene ring with both a chloromethyl and a 4-methylpentyl group, providing distinct reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C14H21ClO |
|---|---|
Molecular Weight |
240.77 g/mol |
IUPAC Name |
[2-(chloromethyl)-4-methylpentoxy]methylbenzene |
InChI |
InChI=1S/C14H21ClO/c1-12(2)8-14(9-15)11-16-10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 |
InChI Key |
FCOZTYHTYSMFHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(COCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


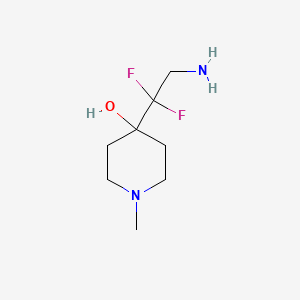
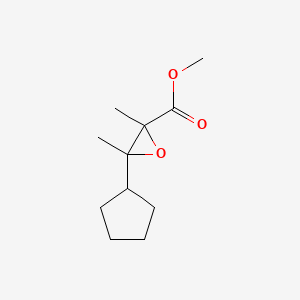
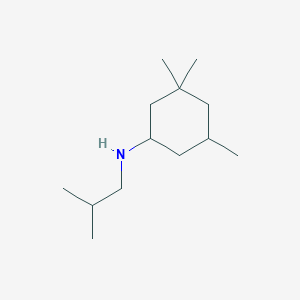
![2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)
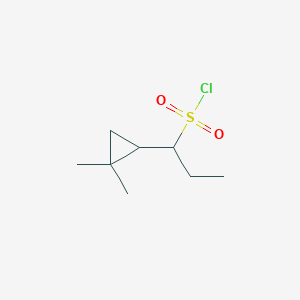
amino}butanoic acid](/img/structure/B13173878.png)
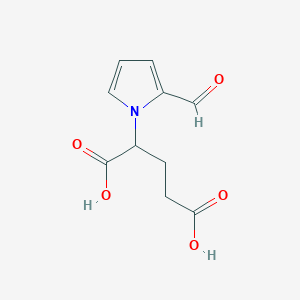
![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)
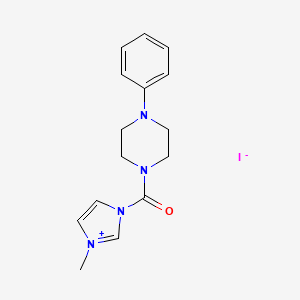
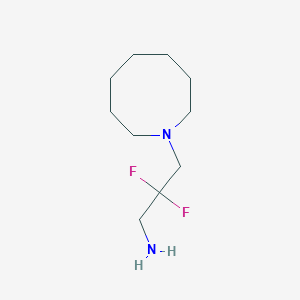
![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)

